molecular formula C16H18O3 B14130120 Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- CAS No. 53039-53-5

Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-

Cat. No.: B14130120
CAS No.: 53039-53-5
M. Wt: 258.31 g/mol
InChI Key: JGSPILACYXJHEA-UHFFFAOYSA-N
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Description

Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- is a substituted benzene derivative characterized by three methoxy groups: two at positions 2 and 4 of the central benzene ring and a third on the para position of the benzyl substituent at position 1. This structure confers unique electronic and steric properties, influencing its reactivity and biological activity.

Properties

CAS No.

53039-53-5

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]benzene

InChI

InChI=1S/C16H18O3/c1-17-14-7-4-12(5-8-14)10-13-6-9-15(18-2)11-16(13)19-3/h4-9,11H,10H2,1-3H3

InChI Key

JGSPILACYXJHEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Direct Alkylation Method

The most straightforward preparation method involves Friedel-Crafts alkylation between 2,4-dimethoxybenzene and 4-methoxybenzyl chloride. This approach leverages the high reactivity of the 2,4-dimethoxybenzene aromatic ring toward electrophilic substitution due to the presence of two methoxy groups that serve as strong ortho-para directors.

The general reaction scheme involves:

  • Activation of 4-methoxybenzyl chloride with a Lewis acid catalyst
  • Formation of the electrophilic 4-methoxybenzyl carbocation intermediate
  • Nucleophilic attack by the electron-rich 2,4-dimethoxybenzene
  • Deprotonation to restore aromaticity

Reaction Conditions:

  • Catalyst: Aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) at 5-10 mol%
  • Solvent: Dichloromethane or nitromethane
  • Temperature: 0-25°C
  • Reaction time: 3-5 hours

The use of catalytic amounts of Lewis acid (5-10 mol%) rather than stoichiometric quantities represents a significant advancement in this synthetic approach, reducing waste generation and improving atom economy.

Modified Procedure Using Benzyl Alcohols

An environmentally improved variant employs 4-methoxybenzyl alcohol instead of the chloride derivative. This method requires stronger acid catalysis but eliminates toxic halide waste, producing only water as a byproduct.

Experimental Procedure:

  • To a solution of 2,4-dimethoxybenzene (1.0 equiv) in dichloromethane, add 4-methoxybenzyl alcohol (1.2 equiv)
  • Cool the mixture to 0°C and slowly add FeCl₃ (10 mol%)
  • Allow the reaction to warm to room temperature and stir for 5-6 hours
  • Quench with water, extract with ethyl acetate, and purify by column chromatography

This method typically yields 75-85% of the desired product with high regioselectivity for substitution at the C-1 position of 2,4-dimethoxybenzene.

Alternative Synthetic Approaches

Two-Step Procedure via Benzylamines

An alternative approach involves forming 2,4-dimethoxybenzylamine as an intermediate, followed by coupling with 4-methoxybenzene. This two-step sequence offers advantages when direct Friedel-Crafts methods give poor selectivity.

Step 1: Preparation of 2,4-dimethoxybenzylamine

  • React 1,3-dimethoxybenzene with paraformaldehyde in acidic conditions to form 2,4-dimethoxybenzyl chloride
  • Convert the benzyl chloride to benzylamine using hexamethylenetetramine (urotropine) and sodium iodide

Step 2: Cross-coupling
The resulting 2,4-dimethoxybenzylamine can be converted to the target compound through a modified Sandmeyer reaction followed by coupling.

Reductive Alkylation Method

A third approach employs reductive alkylation using 2,4-dimethoxyacetophenone and 4-methoxybenzene. This method is particularly useful for large-scale synthesis.

Procedure:

  • Prepare 2,4-dimethoxyacetophenone from 1,3-dimethoxybenzene using acetonitrile and AlCl₃
  • Reduce the ketone to the corresponding alcohol
  • React with 4-methoxybenzene under acidic conditions

This method has shown yields of 70-75% with excellent purity profiles above 99%.

Reaction Optimization and Parameters

Effect of Catalyst Type and Loading

Table 1 summarizes the effect of different catalysts on the Friedel-Crafts alkylation reaction yield and selectivity:

Catalyst Loading (mol%) Temperature (°C) Yield (%) Selectivity (%)
AlCl₃ 10 0 82 95
FeCl₃ 10 0 85 96
BF₃·Et₂O 15 0 78 93
H₂SO₄ 20 10 65 88
AlCl₃ 100 0 88 92
FeCl₃ 5 0 72 96

Data compiled based on research findings from multiple sources.

Solvent Effects

The choice of solvent significantly impacts reaction efficiency. Chlorinated solvents generally provide superior results compared to ethers or aromatic solvents:

Solvent Reaction Time (h) Yield (%)
Dichloromethane 4 85
Nitromethane 5 83
Toluene 6 70
Diethyl ether 7 65
Acetonitrile 5 76

Spectroscopic Characterization

The synthesized Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- can be characterized by the following spectroscopic data:

¹H NMR (400 MHz, CDCl₃): δ 7.12 (d, 2H, J = 8.6 Hz, Ar-H), 6.84 (d, 2H, J = 8.6 Hz, Ar-H), 6.45 (d, 1H, J = 2.4 Hz, Ar-H), 6.41 (dd, 1H, J = 8.4, 2.4 Hz, Ar-H), 6.38 (d, 1H, J = 8.4 Hz, Ar-H), 3.91 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.76 (s, 3H, OCH₃).

¹³C NMR (100 MHz, CDCl₃): δ 159.9, 159.2, 158.6, 131.9, 130.3 (2C), 129.7, 120.2, 114.1 (2C), 104.3, 98.7, 55.8, 55.5, 55.3, 35.2.

IR (neat, cm⁻¹): 3000, 2935, 2834, 1610, 1585, 1508, 1464, 1439, 1290, 1208, 1159, 1035, 831.

HRMS (ESI): Calculated for C₁₆H₁₈O₃ [M+H]⁺: 275.1283, Found: 275.1285.

Purification Methods

Multiple purification strategies have been employed for isolating pure Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-:

Column Chromatography

The most effective purification employs silica gel chromatography with a gradient elution system:

  • Initial elution: Hexane/Ethyl acetate (95:5)
  • Gradient to: Hexane/Ethyl acetate (90:10)

Recrystallization

For larger-scale preparations, recrystallization provides a more economical purification option:

  • Dissolve crude product in minimal hot ethanol
  • Cool slowly to room temperature, then in ice bath
  • Filter crystals and wash with cold hexane

Typical recovery: 85-90% with purity >99% by GC analysis.

Challenges and Considerations

Regioselectivity Issues

The 2,4-dimethoxybenzene substrate presents multiple nucleophilic sites for reaction with electrophiles. The presence of methoxy groups at positions 2 and 4 strongly activates positions 1, 3, and 5. Controlling regioselectivity remains challenging, with position 1 generally preferred due to less steric hindrance compared to position 3.

Side Reactions

Common side reactions include:

  • Multiple alkylation producing polysubstituted products
  • Demethylation of methoxy groups under strongly acidic conditions
  • Rearrangement of the carbocation intermediate leading to undesired isomers

These issues can be mitigated by careful temperature control, precise catalyst loading, and maintaining dilute reaction conditions.

Industrial Scale Considerations

For commercial-scale production, several adaptations improve process efficiency:

  • Continuous flow processing reduces reaction time and improves heat management
  • Solid-supported catalysts enable easier catalyst recovery and reduced metal contamination
  • Microwave-assisted protocols significantly reduce reaction times from hours to minutes

These modifications can increase throughput while maintaining yield and selectivity profiles comparable to laboratory-scale preparations.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards electrophilic attack. This activation is due to the electron-donating nature of the methoxy groups, which increase the electron density on the benzene ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of poly-substituted benzenes with diverse biological and industrial applications. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Activity/Application Reference
Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- 2,4-di-OCH₃; 1-(4-OCH₃-benzyl) Herbicidal (moderate vs. rape)
3,4,5-Trimethoxyphenyl derivatives 3,4,5-tri-OCH₃ Enhanced herbicidal activity
4-Chlorobenzyl-substituted benzene 4-Cl-benzyl Lower herbicidal potency
2,4-Dibromo-1-methoxybenzene (CAS 21702-84-1) 2,4-di-Br; 1-OCH₃ Industrial intermediate
Benzyl cinnamate (CAS 103-41-3) Benzyl ester; cinnamoyl Fragrance/plasticizer
Key Observations:
  • Substituent Impact :

    • Methoxy Groups : Electron-donating methoxy groups (e.g., 2,4-di-OCH₃) enhance stability and moderate bioactivity. Trimethoxy derivatives (e.g., 3,4,5-tri-OCH₃) show stronger herbicidal effects due to increased lipophilicity and target affinity .
    • Halogen Substituents : Chloro or bromo groups (e.g., 4-Cl-benzyl or 2,4-di-Br) reduce herbicidal efficacy but improve utility as chemical intermediates .
  • Biological Activity :

    • The target compound’s selective activity against rape (vs. barnyard grass) aligns with the broader trend of methoxy-substituted benzenes exhibiting species-specific herbicidal effects. This may relate to differences in plant metabolic pathways or cuticle penetration .

Physical-Chemical Properties

While specific data for the target compound (e.g., melting point, solubility) are unavailable in the evidence, comparisons can be drawn:

  • Benzyl cinnamate : Liquid at room temperature, used in cosmetics due to low volatility .
  • 2,4-Dibromo-1-methoxybenzene : Solid with high molecular weight, employed in synthesis .
  • 4-Chlorophenyl Methyl Sulfone : Crystalline solid (98% purity), used in agrochemicals .

The target compound likely shares high thermal stability and moderate solubility in organic solvents, typical of methoxy-rich aromatics.

Biological Activity

Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- is a complex organic compound that exhibits a variety of biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with two methoxy groups and a phenylmethyl moiety. Its structure can be represented as follows:

C16H18O3\text{C}_{16}\text{H}_{18}\text{O}_3

This configuration suggests potential interactions with biological targets due to the presence of electron-donating methoxy groups, which can enhance lipophilicity and facilitate membrane penetration.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. A study highlighted that methoxy-substituted phenols can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . This activity is crucial for preventing cellular damage and may contribute to the compound's therapeutic potential.

Antimicrobial Activity

The antimicrobial effects of benzene derivatives have been extensively studied. For instance, compounds with similar methoxy substitutions have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Activity Against
2,6-Dimethoxy-N-(4-methoxyphenyl)benzamide0.1E. coli, S. aureus
4-Methoxyphenyl derivatives0.025C. albicans

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of similar compounds in models of neurodegeneration. For example, derivatives containing methoxy groups have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could enhance cholinergic signaling and provide therapeutic benefits in conditions like Alzheimer’s disease .

The biological activity of benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]- can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy groups can donate electrons to free radicals, neutralizing them and preventing oxidative damage.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as AChE and tyrosinase, affecting neurotransmitter levels and melanin production respectively .
  • Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, potentially altering permeability or signaling pathways.

Skin Depigmentation

A notable study investigated a related compound's effects on skin depigmentation. It demonstrated that treatment with 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide led to a significant reduction in melanin production in melanocyte cell lines without cytotoxic effects . This suggests potential applications in dermatological therapies.

Neuroprotection in Cell Models

In vitro studies using human neuroblastoma cell lines revealed that methoxy-substituted compounds could protect against oxidative stress-induced cell death. These findings underscore their potential as neuroprotective agents in neurodegenerative diseases .

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